1-[3-(1-imino-2,3-dihydro-1H-isoindol-2-yl)phenyl]ethan-1-one
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Description
“1-[3-(1-imino-2,3-dihydro-1H-isoindol-2-yl)phenyl]ethan-1-one” is a chemical compound with the CAS Number: 300393-11-7 . It has a molecular weight of 250.3 and its molecular formula is C16H14N2O . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H14N2O/c1-11(19)12-6-4-7-14(9-12)18-10-13-5-2-3-8-15(13)16(18)17/h2-9,17H,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .Physical And Chemical Properties Analysis
This compound has a molecular weight of 250.30 . It is typically stored at room temperature . The compound is available in powder form .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have shown anticancer activity, making them of interest in cancer research .
Anti-HIV Activity
Certain indole derivatives have been reported to have anti-HIV activity . For instance, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives have been synthesized and screened for their anti-HIV activity .
Antioxidant Activity
Indole derivatives can act as antioxidants . This property could be useful in the prevention of diseases caused by oxidative stress.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity , which could make them useful in the treatment of various bacterial and fungal infections.
Antitubercular Activity
Indole derivatives have shown antitubercular activity , suggesting potential use in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have also demonstrated antidiabetic activity , indicating potential use in the management of diabetes.
properties
IUPAC Name |
1-[3-(3-imino-1H-isoindol-2-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11(19)12-6-4-7-14(9-12)18-10-13-5-2-3-8-15(13)16(18)17/h2-9,17H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDGMMDGYNHYCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CC3=CC=CC=C3C2=N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1-imino-2,3-dihydro-1H-isoindol-2-yl)phenyl]ethan-1-one |
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